(4-Methyl-1,3-oxazol-5-yl)methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

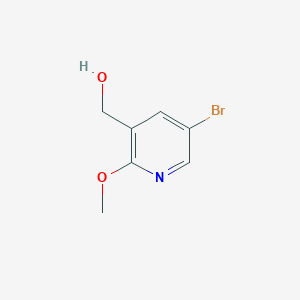

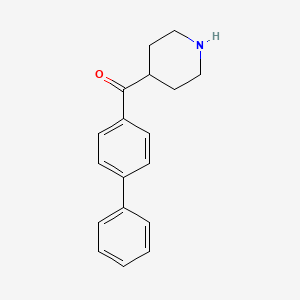

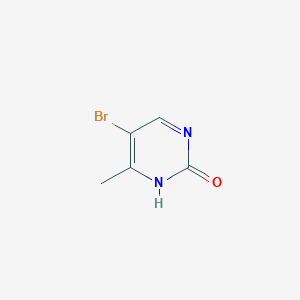

“(4-Methyl-1,3-oxazol-5-yl)methylamine” is a chemical compound with the IUPAC name (4-methyloxazol-5-yl)methanamine hydrochloride . It has a molecular weight of 148.59 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Oxazole derivatives, such as “(4-Methyl-1,3-oxazol-5-yl)methylamine”, have been synthesized and screened for various biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .Molecular Structure Analysis

The molecular structure of “(4-Methyl-1,3-oxazol-5-yl)methylamine” is represented by the InChI code1S/C5H8N2O.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3;1H . This indicates that the compound contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . Physical And Chemical Properties Analysis

“(4-Methyl-1,3-oxazol-5-yl)methylamine” is a solid substance . It has a molecular weight of 148.59 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Antiglaucomatous Drug Development

The compound has been identified as a promising drug candidate named oxazopt for the treatment of glaucoma. It acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for glaucoma treatment . The synthesis of oxazopt involves a diazotization reaction, and its efficacy against glaucoma makes it a significant contribution to ophthalmological pharmacology.

Antimicrobial Activity

(4-Methyl-1,3-oxazol-5-yl)methylamine derivatives have demonstrated potent antimicrobial effects. They have been shown to work in synergy with carbapenems and aminoglycosides against antibiotic-resistant bacteria such as Enterococcus faecium, Enterococcus faecalis, and Escherichia coli . This highlights its potential use in developing new anti-infective drugs.

Anticancer Properties

Oxazole derivatives, including (4-Methyl-1,3-oxazol-5-yl)methylamine, have been studied for their anticancer activities. They are known to inhibit the growth of various cancer cell lines, making them valuable for oncology research and potential therapeutic applications .

Antitubercular Activity

The compound has shown promise in the treatment of tuberculosis due to its antitubercular properties. This application is particularly important given the rising incidence of drug-resistant tuberculosis strains .

Anti-inflammatory and Analgesic Effects

Oxazole derivatives are known to exhibit anti-inflammatory and analgesic effects, which can be leveraged in the development of new medications for treating chronic inflammatory diseases .

Neuroprotective Effects

Research has indicated that oxazole derivatives may have neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases and conditions involving the nervous system .

Safety And Hazards

The safety information for “(4-Methyl-1,3-oxazol-5-yl)methylamine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The future directions for “(4-Methyl-1,3-oxazol-5-yl)methylamine” and other oxazole derivatives are likely to involve further exploration of their diverse biological potential . As the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years, more research is expected in this area .

Propiedades

IUPAC Name |

(4-methyl-1,3-oxazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVKHZDHOHYHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-1,3-oxazol-5-yl)methylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

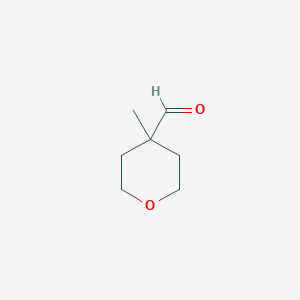

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

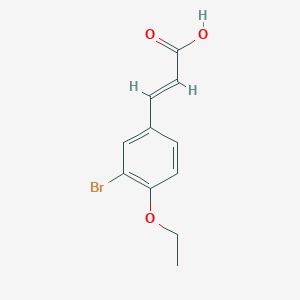

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)